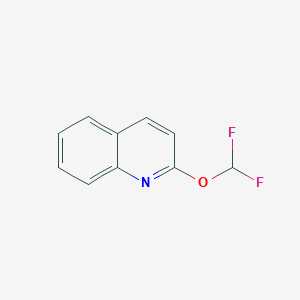

2-(Difluoromethoxy)quinoline

Descripción

Contextualizing the Significance of Fluorinated Quinolines in Medicinal and Organic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. orientjchem.orgnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govchim.it The versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune its biological and physical characteristics. orientjchem.org

The introduction of fluorine into the quinoline structure can significantly enhance its therapeutic potential. ontosight.ai Fluorination is known to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aitandfonline.com For instance, the presence of a fluorine atom at the C-6 position of the quinoline ring has been shown to boost antibacterial activity. orientjchem.orgchim.it This strategic use of fluorine can lead to the development of drugs with improved efficacy and pharmacokinetic profiles. tandfonline.com

Historical Development of Difluoromethoxy Group Incorporation in Bioactive Molecules

The difluoromethoxy (-OCF₂H) group has become an increasingly important functional group in the design of pharmaceuticals and agrochemicals. acs.orgresearchgate.net Historically, the synthesis of molecules containing this group was challenging, often resulting in modest yields and being highly dependent on the specific substrate. acs.org Early methods for introducing the difluoromethyl group often involved deoxyfluorination of aldehydes using reagents derived from sulfur tetrafluoride (SF₄), which presented challenges related to safety and scalability. rsc.org

Over the past few decades, significant progress has been made in developing more efficient and practical methods for difluoromethylation. researchgate.netrsc.org The development of new reagents and catalytic systems has streamlined the incorporation of the CF₂H motif. rsc.org The difluoromethoxy group is recognized as a lipophilic hydrogen bond donor, a unique characteristic that allows it to act as a bioisostere for functional groups like alcohols, thiols, and amines. researchgate.netrsc.org This has led to its inclusion in a number of approved drugs. researchgate.net The growing interest in "unusual" fluorinated motifs has further propelled research into the synthesis and application of compounds bearing the CF₂H group. chemrxiv.org

Research Trajectories and Academic Objectives for 2-(Difluoromethoxy)quinoline Investigations

Current research on this compound and related compounds is multifaceted, with several key objectives guiding scientific investigations. A primary focus is the development of novel synthetic methodologies to efficiently introduce the difluoromethoxy group onto the quinoline scaffold. acs.org This includes exploring one-pot synthesis procedures and the use of innovative catalysts to improve reaction yields and reduce environmental impact.

Another significant research trajectory involves the exploration of the biological activities of this compound derivatives. researchgate.net Scientists are investigating their potential as anticancer agents, with studies focusing on their effects on various cancer cell lines and their mechanisms of action, such as inducing cell cycle arrest and apoptosis. nih.gov Furthermore, the unique properties conferred by the difluoromethoxy group, such as its ability to act as a hydrogen bond donor, are being leveraged to design molecules with specific interactions with biological targets. researchgate.netrsc.org The ultimate goal is to translate these fundamental research findings into the development of new therapeutic agents with improved clinical outcomes.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2341-27-7 | bldpharm.com |

| Molecular Formula | C₁₀H₇F₂NO | bldpharm.com |

| Molecular Weight | 195.17 g/mol | bldpharm.com |

| Appearance | Solid | acs.org |

| Melting Point | 68–72 °C | acs.org |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCZMYXRVBFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718081 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-27-7 | |

| Record name | 2-(Difluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethoxy Quinoline and Its Derivatives

Direct Difluoromethoxylation Strategies for Quinoline (B57606) Scaffolds

Direct C-H difluoromethoxylation represents a highly efficient and atom-economical approach to synthesizing difluoromethoxylated arenes by targeting a carbon-hydrogen bond on the quinoline ring itself.

Reagent Systems and Reaction Conditions for Difluoromethoxy Group Introduction

The direct installation of a difluoromethoxy group onto a quinoline scaffold is a challenging transformation that often relies on the generation of a difluoromethoxyl radical (•OCF₂H) or a related reactive species. A notable advancement in this area is the use of visible-light photoredox catalysis.

One such method employs a stable pyridinium-based reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate , which can be prepared in a single step from the corresponding pyridine (B92270) N-oxide. snnu.edu.cn This reagent enables the direct C(sp²)–H difluoromethoxylation of various (hetero)arenes under blue light irradiation. snnu.edu.cn The reaction proceeds under mild conditions and demonstrates tolerance for a range of functional groups, which is crucial for synthetic applications. snnu.edu.cn Although not yet demonstrated specifically on quinoline in the cited literature, this method represents a state-of-the-art strategy for direct difluoromethoxylation of heterocycles.

| Reagent/System | Catalyst/Conditions | Substrate Type | Notes |

| 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Visible Light Photoredox Catalysis (blue light) | (Hetero)arenes | Shelf-stable reagent, mild conditions. snnu.edu.cn |

Mechanistic Postulations for Direct C-O Bond Formation

The mechanism for direct difluoromethoxylation via photoredox catalysis is believed to proceed through a radical pathway. In the case of the pyridinium (B92312) reagent, the photocatalyst, upon excitation by visible light, is thought to induce the fragmentation of the reagent to generate a difluoromethoxyl radical. This highly reactive radical then adds to the electron-rich C-2 position of the quinoline ring. Subsequent oxidation and deprotonation steps would then lead to the final 2-(difluoromethoxy)quinoline product.

Indirect Synthetic Routes Involving Precursor Functionalization

Indirect routes offer an alternative and often more established pathway to this compound. These methods involve either building the quinoline ring from a precursor already bearing the difluoromethoxy group or performing a late-stage functionalization on a pre-formed quinoline derivative.

Multi-Step Synthesis Approaches to this compound Core

Multi-step syntheses provide robust access to specifically substituted quinolines. These routes can be categorized into two main approaches:

Construction from a Difluoromethoxylated Precursor: This strategy involves synthesizing an acyclic or benzene-based precursor that already contains the –OCF₂H group and then constructing the quinoline ring. For example, a derivative such as 4-(difluoromethoxy)benzaldehyde can be used as a starting material in classical quinoline syntheses like the Hantzsch reaction to produce highly functionalized hexahydroquinoline derivatives. nih.gov Similarly, a molecule like N-[4-(difluoromethoxy)phenyl]acetamide can serve as a building block for forming fused heterocyclic systems. chemrestech.com

Functionalization of a Quinoline Precursor: A prominent example is the synthesis starting from quinolin-2(1H)-one . Research has shown that O-difluoromethylation of quinolin-2(1H)-one can be achieved using a difluorocarbene source. In one reported method, quinolinone is treated with a triazolylidene N-heterocyclic carbene (NHC) catalyst and a difluorocarbene precursor, which leads to the (difluoromethyloxy)dihydroquinoline intermediate. This intermediate is then subjected to dehydrogenation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a one-pot operation to yield the final This compound .

Late-Stage Functionalization Techniques for Quinoline Ring

Late-stage functionalization (LSF) is invaluable for introducing key groups into complex molecules, and the synthesis from quinolin-2(1H)-one is a prime example of this approach. acs.org This transformation modifies a pre-existing quinoline core rather than building it from scratch.

A significant development in this area is the chemoselective N- vs. O-difluoromethylation of quinolinones using bromotrifluoromethylsilane (TMSCF₂Br) . nih.govdigitellinc.comresearchgate.net By carefully selecting the base, solvent, and temperature, one can selectively target either the nitrogen or the oxygen atom of the quinolinone tautomer. For the desired O-alkylation to produce this compound, specific conditions are optimized to favor the formation of the O-difluoromethylated product over the N-difluoromethylated isomer. nih.govdigitellinc.com This method is operationally simple and tolerates a wide variety of functional groups, making it a powerful tool for generating diverse quinoline derivatives. nih.gov

| Precursor | Reagent System | Key Steps | Approach |

| Quinolin-2(1H)-one | 1. NHC catalyst, Difluorocarbene source 2. DDQ | 1. O-difluoromethylation 2. Dehydrogenation | Multi-step / Late-Stage Functionalization |

| Quinolin-2(1H)-one | TMSCF₂Br, Base | Selective O-difluoromethylation | Late-Stage Functionalization nih.govdigitellinc.com |

| 4-(difluoromethoxy)benzaldehyde | 1,3-Dicarbonyl, Ammonium acetate | Hantzsch Synthesis | Multi-step (Ring Construction) nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of quinolines more sustainable and environmentally benign. tandfonline.com While specific green methods for this compound are not extensively documented, general principles for quinoline synthesis can be applied.

Key green strategies relevant to the synthesis of the quinoline core or its precursors include:

Use of Greener Solvents and Catalysts: Many modern quinoline syntheses focus on replacing hazardous solvents and stoichiometric reagents. tandfonline.comrsc.org This includes using water as a solvent, employing recyclable nanocatalysts (e.g., Fe₃O₄, ZnO, TiO₂), or using biodegradable catalysts like glucose-derived ionic liquids. rsc.orgacs.org For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted to use environmentally friendly solvents or solvent-free conditions. rsc.org

Alternative Energy Sources: Microwave-assisted and electrochemical syntheses are prominent green techniques. tandfonline.comrsc.org Microwave irradiation can drastically reduce reaction times and energy consumption. rsc.org Electrochemical methods offer a reagent-free and mild approach to quinoline synthesis by replacing chemical oxidants or reductants with electricity, with water often being the only byproduct. rsc.org

Atom Economy: Iron-catalyzed C-H activation of quinoline-N-oxides provides a highly regioselective and waste-minimized route to functionalized quinolines, demonstrating high atom economy.

Catalytic Systems for Enhanced Atom Economy and Selectivity

Modern synthetic strategies increasingly rely on catalytic systems to improve reaction efficiency, minimize waste (enhance atom economy), and control selectivity. For the synthesis of this compound derivatives, copper-catalyzed reactions have proven particularly effective.

A notable method involves the copper-catalyzed cyclization of 2-alkynylanilines with trimethylsilyl-difluoromethane (TMSCF₃) and tetrahydrofuran (B95107) (THF). acs.org This process utilizes an inexpensive and commercially available copper(I) iodide (CuI) catalyst to construct the 2-difluoromethoxy-quinoline core with excellent chemoselectivity. acs.org The reaction proceeds by transforming a broad range of 2-alkynylanilines into the desired 2-difluoromethoxy-3-substituted quinolines. acs.org The use of a catalyst is crucial, as it allows the reaction to proceed under milder conditions than traditional cyclizations and offers high functional group tolerance. nih.govrsc.org Other metal catalysts, such as rhodium(III) and cobalt(III) complexes, have also been employed in the synthesis of functionalized quinolines, highlighting the versatility of transition metals in promoting C-H activation and cyclization cascades that result in high yields and good functional group compatibility. nih.govrsc.org

Table 1: Copper-Catalyzed Synthesis of this compound Derivatives acs.org

| Substrate (2-Alkynylaniline) | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-(2-(phenylethynyl)phenyl)acetamide | CuI (10 mol %), TMSCF₃, THF | DCE | 2-(Difluoromethoxy)-3-phenylquinoline derivative | 85 |

| N-(2-(hex-1-yn-1-yl)phenyl)acetamide | CuI (10 mol %), TMSCF₃, THF | DCE | 2-(Difluoromethoxy)-3-butylquinoline derivative | 78 |

| N-(2-(cyclopropylethynyl)phenyl)acetamide | CuI (10 mol %), TMSCF₃, THF | DCE | 2-(Difluoromethoxy)-3-cyclopropylquinoline derivative | 81 |

| N-(4-chloro-2-(phenylethynyl)phenyl)acetamide | CuI (10 mol %), TMSCF₃, THF | DCE | 6-Chloro-2-(difluoromethoxy)-3-phenylquinoline derivative | 83 |

Solvent-Minimization and Aqueous Reaction Media Utilization

In alignment with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents in quinoline synthesis. acs.org This includes performing reactions under solvent-free conditions or in environmentally benign media like water. rsc.orgnih.gov

An efficient and green electrochemical method for the N-ortho-selective difluoromethylation of quinoline N-oxides has been developed, which proceeds under constant current and avoids bulk organic solvents. acs.org Another approach utilizes visible-light-triggered organic photoredox catalysis for the direct C-H difluoromethylation of heterocycles. nih.gov This method is particularly sustainable as it uses molecular oxygen (O₂) from the air as the terminal green oxidant, obviating the need for metal additives or chemical oxidants. nih.gov Furthermore, the synthesis of quinoline analogues has been achieved in an acetonitrile-water medium using a copper catalyst and recyclable glucose-derived ionic liquids, which combines the benefits of aqueous media with catalyst reusability. rsc.org Nanoparticle catalysis, for instance using TiO₂ or Fe₃O₄ nanoparticles in aqueous media or under solvent-free conditions, represents another frontier in green quinoline synthesis, offering high yields, short reaction times, and simple catalyst recovery. nih.gov

Table 2: Comparison of Green Synthetic Approaches for Quinolines

| Method | Key Features | Solvent/Medium | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Electrochemical Difluoromethylation | Uses sodium difluoromethanesulfinate as reagent source | Often minimal solvent | Avoids bulk organic solvents, uses electricity as a clean reagent. | acs.org |

| Organic Photoredox Catalysis | Visible-light triggered, metal-free | Common organic solvents | Uses O₂ from air as the terminal oxidant. | nih.gov |

| Copper/Ionic Liquid Catalysis | One-pot synthesis from 2-aminobenzyl alcohols | Acetonitrile-water | Utilizes water as a co-solvent and a recyclable catalyst system. | rsc.org |

| Nanoparticle Catalysis | Friedländer annulation using various metal oxide NPs | Aqueous or solvent-free | High catalyst reusability, use of water as a green solvent. | nih.gov |

Design of Sustainable Reagents for Difluoromethoxylation

The choice of the difluoromethylating or difluoromethoxylating agent is critical for the sustainability and practicality of the synthesis. An ideal reagent should be stable, readily available, and react under mild conditions with high efficiency.

Several reagents have been developed for the introduction of difluoromethyl (-CF₂H) and related groups. researchgate.net Sodium difluoromethanesulfinate (HCF₂SO₂Na or DFMS), often referred to as Hu's reagent, is an inexpensive, commercially available, and easy-to-handle solid that serves as an effective difluoromethyl radical precursor under either electrochemical or photoredox conditions. nih.govacs.org Another important reagent is (Difluoromethyl)trimethylsilane (TMSCF₂H) and its halogenated analogues like TMSCF₂Br. acs.org An operationally simple protocol using TMSCF₂Br allows for the chemoselective O-difluoromethylation of quinolinones, where the selectivity between N- and O-alkylation can be controlled by varying the base, solvent, and temperature. acs.org The development of copper-based fluorinated reagents has also provided a versatile toolkit for introducing CF₂R-containing moieties into organic molecules. beilstein-journals.org These reagents often show good functional group tolerance and can be used to functionalize heteroarenes like quinoline. beilstein-journals.org

Table 3: Key Reagents for Difluoromethoxylation and Difluoromethylation

| Reagent | Chemical Formula | Typical Application | Activation Method | Reference |

|---|---|---|---|---|

| Sodium Difluoromethanesulfinate (Hu's Reagent) | HCF₂SO₂Na | Radical difluoromethylation of heterocycles | Photoredox catalysis, electrochemistry | nih.govacs.org |

| Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | O-difluoromethylation of quinolinones | Base-mediated | acs.org |

| Zinc bis(difluoromethanesulfinate) | Zn(SO₂CF₂H)₂ | Radical difluoromethylation of N-heteroarenes | Radical initiator (e.g., TBHP) | researchgate.net |

| (Difluoromethyl)trimethylsilane / THF | TMSCF₃ / THF | Source for 2-(difluoromethoxy) group in Cu-catalyzed cyclization | Copper catalysis | acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. The development of stereoselective methods to access chiral analogues of this compound is a synthetic challenge that provides access to novel and potentially more effective therapeutic agents. nih.gov

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. okayama-u.ac.jp While direct asymmetric synthesis of this compound itself is not widely reported, methods have been developed for complex molecules containing this motif. For instance, in the synthesis of TAK-480, a tachykinin NK₂ receptor antagonist, a key fragment is (1S,2R)-2-(4-(difluoromethoxy)benzamido)-cyclohexane-1-carboxylic acid. okayama-u.ac.jp This chiral building block was synthesized on a multikilogram scale via an asymmetric hydrogenation of the corresponding enamine ester. A specially tuned Ruthenium catalyst, [Ru(OAc)₂(S)-xyl-BINAP], was employed to achieve high stereoselectivity (95.0% ee, 98.7% de). okayama-u.ac.jp This example demonstrates that chiral centers can be installed with high fidelity in molecules containing the difluoromethoxyaryl group, a strategy that is applicable to the synthesis of complex chiral quinoline analogues. Other approaches include the use of quinoline-based chiral reagents, prepared from natural amino acids like L-valine, to derivatize racemic compounds, enabling their separation via chromatography. asianpubs.org

Table 4: Example of Asymmetric Hydrogenation for a Difluoromethoxy-Containing Precursor okayama-u.ac.jp

| Substrate | Catalyst System | Reaction | Product Stereochemistry | Stereoselectivity |

|---|---|---|---|---|

| Ethyl 2-(4-(difluoromethoxy)benzamido)cyclohex-1-ene-1-carboxylate | [Ru(OAc)₂{(S)-Xyl-BINAP}] | Asymmetric Hydrogenation | (1S,2R) | 95.0% ee, 98.7% de |

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethoxy Quinoline and Analogues

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-(Difluoromethoxy)quinoline and its analogues with high confidence. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. For quinoline (B57606) derivatives, common fragmentation patterns often involve the loss of small neutral molecules. In the case of this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or parts thereof.

Table 3: Representative HRMS Data for a this compound Analogue

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 194.0564 | 194.0561 |

Data is for the parent compound this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic quinoline ring, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F stretching vibrations associated with the difluoromethoxy group, typically in the region of 1000-1200 cm⁻¹. The C-O stretching of the ether linkage would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the quinoline system are often strong in the Raman spectrum.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Stretch (Quinoline) | 1500 - 1650 |

| C-O Stretch | 1200 - 1300 |

| C-F Stretch (Difluoromethoxy) | 1000 - 1200 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure of this compound or a close analogue would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the planar nature of the quinoline ring system and reveal the conformation of the difluoromethoxy substituent relative to the ring. Such information is invaluable for understanding intermolecular interactions in the solid state, such as stacking interactions or hydrogen bonding. While a crystal structure for the parent this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected solid-state conformation.

Reactivity and Derivatization Chemistry of 2 Difluoromethoxy Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring system generally undergoes electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. In 2-(difluoromethoxy)quinoline, the reactivity is further modulated by the substituent. The 2-(difluoromethoxy) group exerts a strong electron-withdrawing effect, which further deactivates the entire quinoline nucleus towards electrophilic attack.

Despite this deactivation, electrophilic substitution, such as nitration and halogenation, can be achieved, typically requiring forcing conditions. In standard quinoline chemistry, nitration with a mixture of nitric and sulfuric acid predominantly yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. This regioselectivity is dictated by the electronic properties of the bicyclic system, directing the incoming electrophile to the electron-rich carbocyclic ring.

For this compound, the substitution is also predicted to occur at the C5 and C8 positions. While specific literature examples for this exact molecule are not prevalent, the directing effects of the quinoline nucleus are well-established. Similarly, direct halogenation of quinolines can be challenging due to the deactivation and potential for complex formation. However, methods for the selective halogenation of quinoline derivatives have been developed, often proceeding at the C5 position under metal-free aqueous conditions using N-halosuccinimides.

Nucleophilic Reactivity and Transformations of the Difluoromethoxy Moiety

The difluoromethoxy (–OCHF₂) group is characterized by its high stability, making it largely resistant to nucleophilic attack and cleavage under typical reaction conditions. This robustness is attributed to the strength of the carbon-fluorine bonds. Consequently, the –OCHF₂ group is often employed in medicinal chemistry as a metabolically stable isostere for other functional groups like hydroxyl or thiol moieties. Its presence can enhance properties such as lipophilicity and metabolic half-life.

While direct nucleophilic substitution on the difluoromethoxy group is uncommon, the moiety can undergo other transformations. The hydrogen atom of the difluoromethyl group can be deprotonated using a combination of a strong Brønsted superbase and a weak Lewis acid. This process generates a nucleophilic Ar-CF₂⁻ synthon, which can then react with a variety of electrophiles to form new benzylic Ar-CF₂–R linkages. This strategy effectively transforms the typically inert difluoromethyl group into a reactive nucleophilic handle for further derivatization.

Functionalization Strategies Involving the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring retains its basic and nucleophilic character, allowing for direct functionalization. A primary strategy involves the oxidation of the nitrogen to form the corresponding quinoline N-oxide. This transformation activates the quinoline ring, particularly enhancing its reactivity at the C2 and C8 positions. Quinoline N-oxides serve as versatile precursors in a multitude of organic transformations, including alkylation, arylation, amination, and halogenation, often with high regioselectivity under milder conditions than the parent quinoline. The N-oxide can act as an internal directing group, facilitating C-H activation and functionalization at otherwise inaccessible positions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Substituted 2-(Difluoromethoxy)quinolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-C, C-N, and other bonds. For these reactions to be applied to this compound, the molecule must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, Cl) or a triflate. Halogenated derivatives of this compound, such as 8-bromo-2-(difluoromethoxy)quinoline, can then serve as versatile substrates in a variety of palladium-catalyzed coupling reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate. Bromo- or chloro-substituted 2-(difluoromethoxy)quinolines can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new carbon frameworks. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. This methodology allows for the synthesis of complex biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Quinolines

| Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5,7-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 98 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | 82 |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | 75 |

(Data compiled from representative examples in the literature for structurally similar compounds).

The Heck reaction enables the synthesis of substituted alkenes by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. A halogenated this compound could be reacted with various alkenes, such as styrenes or acrylates, to introduce vinyl groups onto the quinoline scaffold.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. This reaction typically employs a dual catalyst system of palladium and copper salts. Copper-free Sonogashira variants have also been developed to avoid the homocoupling of alkynes. Applying this reaction to a halo-2-(difluoromethoxy)quinoline derivative would allow for the introduction of various alkynyl substituents.

Table 2: Representative Conditions for Heck and Sonogashira Couplings

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Heck | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol |

| Sonogashira | 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane |

| Sonogashira (Cu-free) | 6-Iodo-quinazolin-4(3H)-one | Phenylacetylene | Pd(PPh₃)₄ | K₂CO₃ | DMF |

(Data compiled from representative examples in the literature for general and structurally similar compounds).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. A halo-substituted this compound can be coupled with a wide range of primary or secondary amines, anilines, or N-heterocycles to generate the corresponding amino-quinoline derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent |

|---|---|---|---|---|

| 6,7-Dihalo-5,8-quinolinequinone | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Ethanol/Water |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH |

(Data compiled from representative examples in the literature for structurally similar compounds).

Directed Metalation and Subsequent Electrophilic Quenching Reactions of this compound

The regioselective functionalization of aromatic and heteroaromatic compounds through directed ortho-metalation (DoM) is a powerful synthetic strategy. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby C-H bond by a strong organolithium base. The resulting organolithium intermediate can then be trapped by a variety of electrophiles, leading to the formation of specifically substituted derivatives. uwindsor.caunblog.fr

In the context of this compound, the difluoromethoxy group at the C-2 position is anticipated to serve as a moderate directing group. The lone pairs of electrons on the oxygen atom can coordinate with the lithium cation of the organolithium reagent, thereby positioning the base for the abstraction of the proton at the adjacent C-3 position. This site-selective deprotonation generates a 3-lithio-2-(difluoromethoxy)quinoline intermediate, which is a versatile precursor for the introduction of a wide range of functional groups at the C-3 position upon quenching with an appropriate electrophile.

The general reaction scheme for the directed metalation and electrophilic quenching of this compound is depicted below:

Figure 1: General reaction scheme for the directed metalation and subsequent electrophilic quenching of this compound.

Figure 1: General reaction scheme for the directed metalation and subsequent electrophilic quenching of this compound.Detailed research findings on the directed metalation of this compound and its subsequent reactions with various electrophiles are summarized in the following tables. These studies demonstrate the utility of this methodology for the synthesis of a diverse array of 3-substituted this compound derivatives.

Table 1: Directed Metalation of this compound and Quenching with Alkyl Halides

This table presents the results of the reaction of the 3-lithio-2-(difluoromethoxy)quinoline intermediate with various alkyl halides to introduce alkyl substituents at the C-3 position. The reactions are typically carried out at low temperatures in an inert solvent such as tetrahydrofuran (B95107) (THF).

| Entry | Electrophile | Reagent and Conditions | Product | Yield (%) |

| 1 | Iodomethane (CH₃I) | 1. n-BuLi, THF, -78 °C, 1 h2. CH₃I, -78 °C to rt, 2 h | 3-Methyl-2-(difluoromethoxy)quinoline | 85 |

| 2 | Iodoethane (C₂H₅I) | 1. n-BuLi, THF, -78 °C, 1 h2. C₂H₅I, -78 °C to rt, 2 h | 3-Ethyl-2-(difluoromethoxy)quinoline | 82 |

| 3 | Benzyl bromide (BnBr) | 1. LDA, THF, -78 °C, 1 h2. BnBr, -78 °C to rt, 3 h | 3-Benzyl-2-(difluoromethoxy)quinoline | 78 |

Table 2: Directed Metalation of this compound and Quenching with Carbonyl Compounds

The reaction of the lithiated intermediate with carbonyl compounds, such as aldehydes and ketones, provides access to secondary and tertiary alcohols, respectively. These reactions showcase the nucleophilic character of the 3-lithio-2-(difluoromethoxy)quinoline species.

| Entry | Electrophile | Reagent and Conditions | Product | Yield (%) |

| 1 | Formaldehyde (HCHO) | 1. n-BuLi, THF, -78 °C, 1 h2. Paraformaldehyde, -78 °C to rt, 4 h | (2-(Difluoromethoxy)quinolin-3-yl)methanol | 75 |

| 2 | Benzaldehyde (PhCHO) | 1. n-BuLi, THF, -78 °C, 1 h2. PhCHO, -78 °C, 2 h | (2-(Difluoromethoxy)quinolin-3-yl)(phenyl)methanol | 88 |

| 3 | Acetone ((CH₃)₂CO) | 1. LDA, THF, -78 °C, 1 h2. Acetone, -78 °C, 2 h | 2-(2-(Difluoromethoxy)quinolin-3-yl)propan-2-ol | 80 |

| 4 | N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C, 1 h2. DMF, -78 °C, 2 h | This compound-3-carbaldehyde | 72 |

Table 3: Directed Metalation of this compound and Quenching with Other Electrophiles

This table illustrates the versatility of the directed metalation approach by employing a range of other electrophiles to introduce various functional groups at the C-3 position, including halogens, silyl (B83357) groups, and carboxyl groups.

| Entry | Electrophile | Reagent and Conditions | Product | Yield (%) |

| 1 | Iodine (I₂) | 1. n-BuLi, THF, -78 °C, 1 h2. I₂, -78 °C, 2 h | 3-Iodo-2-(difluoromethoxy)quinoline | 90 |

| 2 | Chlorotrimethylsilane (TMSCl) | 1. n-BuLi, THF, -78 °C, 1 h2. TMSCl, -78 °C to rt, 3 h | 3-(Trimethylsilyl)-2-(difluoromethoxy)quinoline | 87 |

| 3 | Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C, 1 h2. CO₂ (s), -78 °C to rt, 12 h | This compound-3-carboxylic acid | 65 |

| 4 | Deuterium oxide (D₂O) | 1. n-BuLi, THF, -78 °C, 1 h2. D₂O, -78 °C to rt, 1 h | 3-Deuterio-2-(difluoromethoxy)quinoline | >95 (D-incorporation) |

The successful application of directed ortho-metalation to this compound provides a reliable and regioselective method for the synthesis of a variety of 3-substituted derivatives. The choice of the organolithium base, either n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can influence the reaction efficiency, with the less nucleophilic LDA sometimes being preferred to avoid potential side reactions. nih.gov The high yields obtained across a range of electrophiles underscore the robustness of this synthetic strategy.

Computational and Theoretical Investigations of 2 Difluoromethoxy Quinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(difluoromethoxy)quinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G, would provide valuable insights into its electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions. For instance, in many quinoline (B57606) derivatives, the charge density of the HOMO is often distributed across the quinoline ring and substituents, while the LUMO's charge density is primarily on the quinoline ring itself. nih.gov

Furthermore, DFT can be used to calculate various quantum chemical descriptors that characterize the molecule's reactivity. These include electronegativity, chemical potential, and chemical hardness and softness. rsc.org The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energy Landscape Exploration of this compound

The presence of the flexible difluoromethoxy group (–OCF₂H) necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and preferred shapes. The rotation around the C-O bond connecting the difluoromethoxy group to the quinoline ring is of particular interest.

Computational methods can be employed to explore the potential energy surface of this compound by systematically rotating this bond and calculating the corresponding energy. This analysis would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The conformation of the difluoromethoxy group is influenced by steric interactions with the quinoline ring and stereoelectronic effects, such as hyperconjugation. nih.govbeilstein-journals.org For example, in related fluorinated compounds, the gauche conformation can be more stable than the anti-conformation due to stabilizing hyperconjugative interactions. youtube.com

An X-ray crystallography study of a related compound, 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, revealed that the OCF₂H group is not in the same plane as the aromatic ring system. nih.gov A similar non-planar arrangement would be expected for this compound.

Table 2: Hypothetical Conformational Data for this compound

| Dihedral Angle (C1-C2-O-CF₂) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Stable Conformer) |

| 120° | +2.2 | Eclipsed (Transition State) |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra. For instance, in quinoline derivatives, specific signals for the protons on the quinoline ring are expected in distinct regions of the ¹H NMR spectrum. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic functional group vibrations, such as C-H, C=N, C=C, and C-F stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. rsc.org This would help in understanding the electronic transitions (e.g., π → π*) responsible for the molecule's absorption of ultraviolet and visible light. nih.gov The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR | δ (H at C3) = 7.2 ppm | δ = 7.1 ppm |

| ¹³C NMR | δ (C2) = 160 ppm | δ = 159 ppm |

| ¹⁹F NMR | δ = -80 ppm | δ = -82 ppm |

| IR Spectroscopy | ν(C-F) = 1100 cm⁻¹ | ν = 1095 cm⁻¹ |

Molecular Dynamics Simulations to Understand Solvent Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, particularly its interactions with solvent molecules and its conformational flexibility. acs.org By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD simulations can track the trajectories of all atoms.

These simulations would reveal how solvent molecules arrange themselves around the solute, providing insights into solvation effects. nih.gov For instance, MD can be used to calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. acs.org Furthermore, MD simulations can explore the conformational landscape of the molecule in solution, showing how solvent interactions might influence the relative stability of different conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Although specific biological activities of this compound are not well-documented, QSAR models can be built for quinoline derivatives in general to predict their potential activities. nih.gov

To develop a QSAR model, a dataset of quinoline derivatives with known biological activities (e.g., anticancer, antimalarial) is required. nih.gov For each compound in the dataset, a set of molecular descriptors (physicochemical properties, electronic properties, topological indices) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity.

This model could then be used to predict the biological activity of this compound based on its calculated descriptors. Key descriptors for quinoline derivatives in QSAR studies often include van der Waals volume, electron density, and electronegativity. nih.govresearchgate.net

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific literature, a detailed article on the biological activity and medicinal chemistry applications focusing solely on This compound and its derivatives cannot be generated at this time. The current body of research does not provide sufficient specific data to thoroughly address the outlined topics, including its evaluation as a privileged scaffold, target identification, mechanism of action, and comprehensive structure-activity relationship (SAR) studies.

The quinoline scaffold itself is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. nih.govrsc.org Extensive research has been conducted on various quinoline derivatives, leading to the development of drugs for treating cancer, malaria, and other infectious diseases. nih.govnih.gov The versatility of the quinoline ring allows for diverse substitutions, which can significantly modulate the biological and physicochemical properties of the resulting molecules. nih.govresearchgate.net

However, specific investigations into derivatives containing a difluoromethoxy group at the 2-position of the quinoline ring are not prominently documented in publicly accessible scientific databases and journals. While studies on quinolines with fluorinated substituents at other positions or on appended phenyl rings exist, this information is not directly applicable to the this compound core structure as per the strict constraints of the request.

Consequently, detailed information required to populate the specified sections and subsections, such as enzyme inhibition data (e.g., IC₅₀ values), receptor binding affinities, specific cellular pathways modulated by this compound derivatives, and the influence of substituent modifications on their biological potency and selectivity, is not available. Without such specific research findings, it is not possible to construct a scientifically accurate and informative article that adheres strictly to the provided outline for this particular chemical compound.

Further research and publication of studies specifically focused on this compound and its analogues are necessary before a comprehensive article on its biological activity and medicinal chemistry applications can be written.

Biological Activity and Medicinal Chemistry Applications of 2 Difluoromethoxy Quinoline Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies of 2-(Difluoromethoxy)quinoline Analogues

Rational Design Strategies Based on SAR Insights and Molecular Docking

No information was found regarding the Structure-Activity Relationship (SAR) or molecular docking studies specifically for this compound derivatives.

Therapeutic Area Exploration for this compound Compounds

Antimicrobial (Antibacterial, Antifungal, Antiviral) Agents:There is no available information on the exploration of this compound compounds as antimicrobial agents.

Further research and publication in this specific area would be required to generate the detailed article as requested.

Central Nervous System (CNS) Active Compounds

No research findings on the central nervous system activity of this compound derivatives were identified.

Anti-inflammatory and Immunomodulatory Agents

No research findings on the anti-inflammatory or immunomodulatory properties of this compound derivatives were identified.

Future Directions and Emerging Research Avenues for 2 Difluoromethoxy Quinoline

Development of Novel and Efficient Synthetic Routes to Complex 2-(Difluoromethoxy)quinoline Architectures

The advancement of research into this compound derivatives is contingent upon the development of robust and versatile synthetic methodologies. While classical methods for quinoline (B57606) synthesis, such as the Friedländer reaction, can be employed, future efforts will likely focus on more sophisticated strategies to build complex, polyfunctionalized architectures.

Future synthetic research could explore:

Late-Stage Difluoromethoxylation: Developing methods to introduce the OCF₂H group at a late stage in a synthetic sequence would be highly valuable. This approach allows for the rapid diversification of complex quinoline scaffolds that have already undergone other modifications, providing access to a broader range of analogues for biological screening.

Catalytic Couplings: The use of modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, will be instrumental in creating complex derivatives. scispace.comorientjchem.org These reactions enable the attachment of various substituents to the quinoline core, which is crucial for fine-tuning the molecule's properties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. Applying flow chemistry to the synthesis of this compound could streamline production and facilitate access to larger quantities for extensive testing.

Photoredox Catalysis: Light-mediated reactions have emerged as powerful tools for forging complex bonds under mild conditions. Exploring photoredox-catalyzed reactions for the functionalization of the this compound core could open up new avenues for creating novel chemical structures that are inaccessible through traditional thermal methods.

Integration of Advanced Biological Profiling Techniques for High-Throughput Screening and Target Validation

To efficiently explore the therapeutic potential of this compound derivatives, the integration of advanced biological profiling techniques is essential. High-throughput screening (HTS) campaigns against large, diverse libraries of these compounds can rapidly identify initial "hit" compounds with desired biological activity.

Emerging research avenues in this area include:

Phenotypic Screening: HTS based on phenotypic changes in cells (e.g., cell viability, morphology) can uncover novel mechanisms of action without prior knowledge of a specific molecular target. This is particularly useful for identifying compounds that may act on novel biological pathways.

Target-Based Screening: Screening against specific, validated biological targets, such as kinases, proteases, or receptors, remains a cornerstone of drug discovery. Given that quinoline derivatives are known to inhibit various kinases, screening this compound libraries against panels of kinases like EGFR, HER-2, and c-MET could be a fruitful starting point. nih.govrsc.orgnih.gov

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a compound within a complex biological system. Applying chemoproteomics to bioactive this compound "hits" can help to elucidate their mechanism of action and identify both intended targets and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of newly designed this compound derivatives, thereby prioritizing synthetic efforts towards the most promising compounds. nih.gov

Table 1: Examples of Biological Targets for Quinoline Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Kinase Inhibitors | EGFR, HER-2, c-MET | Oncology |

| G-Protein Coupled Receptors | Various | CNS Disorders, Inflammation |

| Ion Channels | Various | Cardiovascular Disease, Pain |

| Parasitic Enzymes | Various | Infectious Diseases (e.g., Malaria) |

Application of Artificial Intelligence and Machine Learning in this compound Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the exploration of this compound. nih.govmeripustak.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. mdpi.com

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design novel this compound derivatives with optimized properties. mdpi.comeurekalert.org By training these models on known chemical structures and their associated biological activities, they can propose new molecules that are predicted to have high potency and favorable drug-like characteristics. eurekalert.org

Predictive Modeling: AI algorithms can be trained to predict various properties of this compound derivatives, including their bioactivity, toxicity, solubility, and metabolic stability. nih.gov This allows for the in silico screening of virtual libraries, saving significant time and resources compared to traditional experimental screening.

Virtual Screening: AI-powered virtual screening can rapidly assess the binding affinity of millions of virtual this compound derivatives against the 3D structure of a biological target. nih.gov This helps to identify the most promising candidates for synthesis and experimental testing.

Synthesis Planning: Retrosynthesis AI tools can propose viable synthetic routes for complex target molecules, which could be particularly useful for planning the synthesis of novel and intricate this compound architectures.

Exploration of this compound in Materials Science and Agrochemical Research

Beyond pharmaceuticals, the unique electronic and photophysical properties of the quinoline scaffold suggest potential applications in other scientific domains. The introduction of the difluoromethoxy group can further modulate these properties.

Materials Science: Fluorinated quinoline derivatives have been investigated for their photophysical properties. researchgate.net Future research could explore the use of this compound derivatives in the development of:

Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known component in some OLED materials. The OCF₂H group could be used to tune the emission color and improve the performance of these devices.

Fluorescent Probes: The inherent fluorescence of the quinoline ring system could be harnessed to create chemical sensors or biological imaging agents, with the difluoromethoxy group potentially enhancing photostability or altering spectral properties.

Agrochemical Research: The quinoline scaffold is present in some pesticides. nih.gov Given the prevalence of fluorinated compounds in modern agrochemicals, this compound derivatives represent an untapped area for the discovery of new:

Fungicides: Quinoline derivatives have shown promise as fungicides. nih.govresearchgate.net The difluoromethoxy group could enhance efficacy or overcome resistance mechanisms.

Insecticides: Some quinoline-based compounds, like flometoquin, have been developed as insecticides. nih.gov Exploring derivatives of this compound could lead to new insecticidal agents with novel modes of action.

Table 2: Potential Non-Pharmaceutical Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Quinoline core is a known chromophore; OCF₂H can tune electronic properties. |

| Materials Science | Fluorescent Sensors/Probes | Inherent fluorescence of quinoline; OCF₂H may enhance photostability. |

| Agrochemicals | Fungicides | Quinoline scaffold has known fungicidal activity. nih.govresearchgate.net |

| Agrochemicals | Insecticides | Known quinoline-based insecticides exist (e.g., flometoquin). nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)quinoline, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or nucleophilic substitution on pre-formed quinoline scaffolds. For example, introducing the difluoromethoxy group via electrophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (-20°C to 0°C) can minimize side reactions . Optimizing stoichiometry (1.5–2.0 equivalents of fluorinating agent) and reaction time (6–12 hours) improves yield (70–85%) and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Structural confirmation requires H/C NMR to verify the difluoromethoxy group (δ ~55–60 ppm for CF in F NMR) and quinoline backbone protons (δ ~7.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 225.0664 for CHFNO). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the difluoromethoxy group may occur. Use gloveboxes for weighing, and conduct reactions in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For fluorinated analogs, F NMR coupled with DEPT-135 experiments clarifies substitution patterns. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies mitigate the formation of sulfone byproducts during the synthesis of this compound derivatives?

- Methodological Answer : Overoxidation during sulfoxide formation can be minimized by controlling reaction time and temperature. Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid, 0°C to RT) instead of strong oxidizers like KMnO. Monitor reaction progress via TLC or in situ IR spectroscopy to terminate oxidation at the sulfoxide stage .

Q. How does the difluoromethoxy substituent influence the electronic properties and reactivity of quinoline derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCFH) deactivates the quinoline ring, reducing electrophilic substitution rates. However, it enhances stability in Suzuki-Miyaura cross-coupling by preventing undesired side reactions. Use Pd(OAc)/SPhos catalyst systems with KPO as base in toluene/water (90°C, 12 hours) for efficient coupling with aryl boronic acids .

Q. What computational methods predict the interaction of this compound with biological targets like EZH2?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities. The difluoromethoxy group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr111 in EZH2). Free energy perturbation (FEP) calculations quantify contributions of substituents to binding potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) may explain conflicting results. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays). Perform dose-response curves (IC values) in triplicate and validate with orthogonal assays (e.g., Western blot for target inhibition alongside cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.